6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Action Environment
It’s known that similar compounds have shown excellent fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2-amino-5-chloropyridine with 3-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloropyridine
- 2-amino-5-bromopyridine
- 2-amino-6-bromopyridine
- 5-amino-2-chloropyridine
Uniqueness
6-((5-chloropyridin-2-yl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its dual pyridine and pyrimidine structure, which imparts a wide range of biological activities. Compared to similar compounds, it exhibits enhanced antifibrotic and antitumor properties, making it a valuable candidate for further pharmaceutical development .
Properties
IUPAC Name |
6-[(5-chloropyridin-2-yl)amino]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-6-13-9(4-10(15)16)14-8-3-2-7(11)5-12-8/h2-6H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICKXLUVHRKHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NC2=NC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.